molecular formula C13H13F2N3O3S B2866867 2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105234-25-0

2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2866867
CAS RN: 1105234-25-0
M. Wt: 329.32
InChI Key: YUDVPAQLJDBEPK-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound is also known as DFP-10917 and belongs to the class of sulfonamide compounds.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation of Anticancer Activity : Novel pyridazinone derivatives with benzenesulfonamide moieties have shown remarkable anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. Compounds displayed significant inhibition of cancer cell growth, with some showing activity at submicromolar levels, indicating potential as lead compounds for new anticancer agents (Rathish et al., 2012).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibitors : A series of aromatic benzenesulfonamides incorporating triazinyl moieties were synthesized and found to inhibit carbonic anhydrase isozymes, relevant for managing hypoxic tumors. These inhibitors showed selectivity for certain isozymes, useful for developing novel therapeutic approaches (Garaj et al., 2005).

Anti-Inflammatory and Analgesic Properties

  • Cyclooxygenase-2 (COX-2) Inhibiting Property : 1,5-Diarylpyrazoles with a substituted benzenesulfonamide moiety were synthesized and evaluated for their inhibitory activities on cyclooxygenase enzymes. Fluorine substitution on the benzenesulfonamide moiety enhanced selectivity and potency for COX-2 inhibition, indicating potential for developing new anti-inflammatory drugs (Pal et al., 2003).

properties

IUPAC Name

2,5-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-4-5-11(15)12(9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDVPAQLJDBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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